![molecular formula C5H7F3O2 B1273106 Ethyl 3,3,3-trifluoropropanoate CAS No. 352-23-8](/img/structure/B1273106.png)
Ethyl 3,3,3-trifluoropropanoate
Overview
Description
Ethyl 3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C5H7F3O2 . It has an average mass of 156.103 Da and a monoisotopic mass of 156.039810 Da .
Synthesis Analysis
Ethyl 3,3,3-trifluoropropanoate can be synthesized through the formal [4+1] cyclization of hydrazides . This method is efficient and practical, featuring operational simplicity, easy scalability, and good substrate tolerability . Another synthesis method involves the use of commercially available 2-bromo-3,3,3-trifluoropropene as a starting material .Molecular Structure Analysis
The molecular structure of Ethyl 3,3,3-trifluoropropanoate consists of 5 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Ethyl 3,3,3-trifluoropropanoate can participate in the formal [4+1] cyclization of hydrazides to synthesize a series of 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
Ethyl 3,3,3-trifluoropropanoate has a density of 1.2±0.1 g/cm3, a boiling point of 100.1±35.0 °C at 760 mmHg, and a flash point of 8.5±18.2 °C . It also has a molar refractivity of 27.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 130.9±3.0 cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3,3,3-trifluoropropanoate is utilized in the synthesis of various heterocyclic compounds such as 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and 1,2,4-triazoles . These compounds have significant applications in pharmaceuticals, agrochemicals, and materials science.
Organic Synthesis Reagent
This compound serves as an important reagent in organic synthesis . Its trifluoromethyl group is particularly valuable for introducing fluorine into target molecules, which can dramatically alter the physical and chemical properties of these molecules.
Safety and Hazards
Ethyl 3,3,3-trifluoropropanoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Ethyl 3,3,3-trifluoropropanoate is a chemical compound used in various applications, including as a reagent in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these processes.
Mode of Action
The mode of action of Ethyl 3,3,3-trifluoropropanoate is primarily through its involvement in chemical reactions. For instance, it has been used in Rhodium (III)-catalyzed defluorinative reactions, where it undergoes sequential C–H carbenoid insertion, dual C–F bond cleavage/annulation, and N– to O–sulfonyl migration .
Biochemical Pathways
Ethyl 3,3,3-trifluoropropanoate is involved in various biochemical pathways, particularly in organic synthesis reactions. It is used as a reagent in the synthesis of other compounds . .
Result of Action
The result of Ethyl 3,3,3-trifluoropropanoate’s action is the formation of new compounds through chemical reactions. For example, in a Rhodium (III)-catalyzed defluorinative reaction, it contributes to the synthesis of 1,3,4-functionalized isoquinolines .
properties
IUPAC Name |
ethyl 3,3,3-trifluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMKDPUFQNVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382039 | |
Record name | ethyl 3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3,3-trifluoropropanoate | |
CAS RN |
352-23-8 | |
Record name | ethyl 3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3,3-Trifluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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